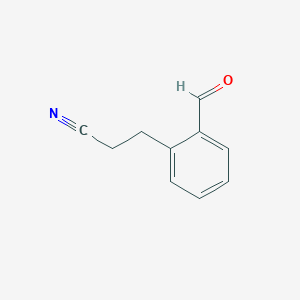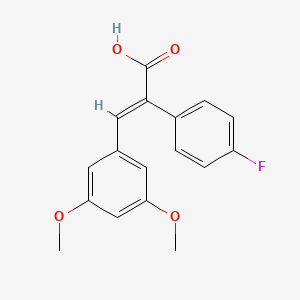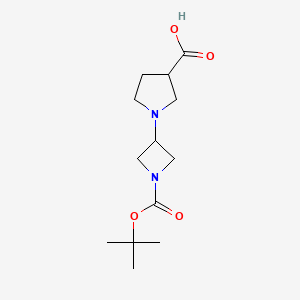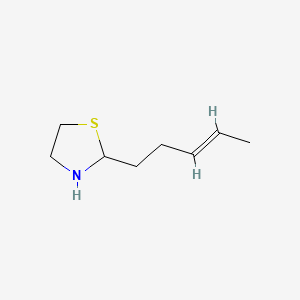
trans-2-(3-Pentenyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3-Pentenyl)thiazolidine: is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Pentenyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This click-type reaction is efficient and stable under physiological conditions, and it does not require any catalyst . The reaction kinetics can be improved by tuning the electronic characteristics of the hydrazide moiety .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-(3-Pentenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiazolidine ring to a more oxidized form.
Reduction: Reduction reactions can convert the compound to a more reduced state.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The conditions for these reactions can vary, but they often occur under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazolidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-(3-Pentenyl)thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, thiazolidine derivatives are studied for their potential therapeutic properties. They have shown promise as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agents .
Medicine: In medicine, thiazolidine derivatives are explored for their potential use in drug development. Their diverse biological activities make them attractive candidates for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds. Its stability and reactivity make it a valuable component in industrial chemical processes .
Wirkmechanismus
The mechanism of action of trans-2-(3-Pentenyl)thiazolidine involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Studied for its antimicrobial and anticancer activities.
Uniqueness: trans-2-(3-Pentenyl)thiazolidine is unique due to its specific structure, which includes a pentenyl group attached to the thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
75606-39-2 |
|---|---|
Molekularformel |
C8H15NS |
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
2-[(E)-pent-3-enyl]-1,3-thiazolidine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI-Schlüssel |
AWFQPUBEUUGVKO-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCC1NCCS1 |
Kanonische SMILES |
CC=CCCC1NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
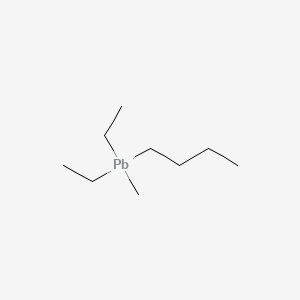
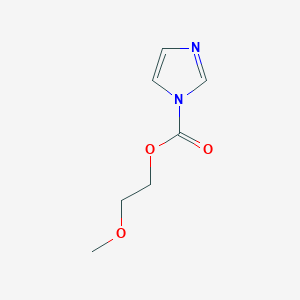
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
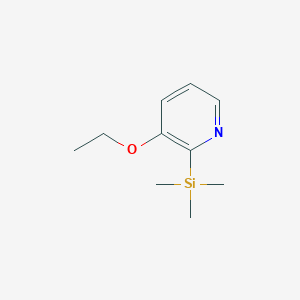
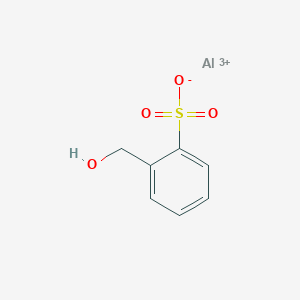

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
